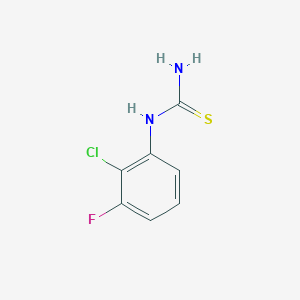
2-Chloro-3-fluorophenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-3-fluorophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. The compound has a molecular formula of C7H6ClFN2S and is characterized by the presence of a thiourea group attached to a 2-chloro-3-fluorophenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-fluorophenyl)thiourea typically involves the reaction of 2-chloro-3-fluoroaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine group to form the desired thiourea derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for 1-(2-Chloro-3-fluorophenyl)thiourea are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-3-fluorophenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring.
Oxidation and Reduction: Thiourea derivatives can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)thiourea involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial growth by interfering with essential enzymes and cellular processes.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-fluorophenyl)thiourea: Similar in structure but with different substitution patterns on the phenyl ring.
1-(2-Fluorophenyl)-3-(3-trifluoromethylphenyl)thiourea: Contains additional fluorine atoms, leading to different chemical properties and biological activities.
Uniqueness
1-(2-Chloro-3-fluorophenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiourea derivatives . Its combination of chloro and fluoro substituents enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .
Properties
Molecular Formula |
C7H6ClFN2S |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
(2-chloro-3-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H6ClFN2S/c8-6-4(9)2-1-3-5(6)11-7(10)12/h1-3H,(H3,10,11,12) |
InChI Key |
UULBOZBQSOIZKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















